molecular formula C11H7NO2 B1271570 1-(2-Propynyl)-1H-indole-2,3-dione CAS No. 4290-87-3

1-(2-Propynyl)-1H-indole-2,3-dione

Cat. No. B1271570
CAS RN: 4290-87-3
M. Wt: 185.18 g/mol
InChI Key: MGVPLJCIKWDYKQ-UHFFFAOYSA-N
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Description

1-(2-Propynyl)-1H-indole-2,3-dione is a chemical compound that belongs to the indole-2,3-dione family, which is known for its presence in various plants and mammalian tissue, and for its versatile bioactivity. This compound is particularly interesting due to its potential applications in organic synthesis and as a chemosensor agent .

Synthesis Analysis

The synthesis of indole-2,3-dione derivatives, such as 1-(2-Propynyl)-1H-indole-2,3-dione, can be achieved through various methods. One approach involves the palladium-catalyzed annulation of 2-(2-haloethynyl)-1-nitrobenzenes, which leads to the formation of isatins, a class of compounds that includes 1H-indole-2,3-diones . Another method includes the direct alkylation reaction of indole with chalcone, catalyzed by eco-friendly substances like citrus lemon juice .

Molecular Structure Analysis

The molecular structure of 1-(2-Propynyl)-1H-indole-2,3-dione has been determined to be isotypic with its homologue, 1-octylindoline-2,3-dione. The indoline ring and the carbonyl oxygen atoms are nearly coplanar, with the propynyl group positioned almost perpendicular to the fused ring system. This arrangement facilitates the formation of a three-dimensional structure in the crystal through hydrogen bonds and π–π interactions .

Chemical Reactions Analysis

Indole-2,3-dione derivatives participate in a variety of chemical reactions. They can act as corrosion inhibitors by forming a chelate on metal surfaces through the transfer of electrons from the organic compound to the metal, forming a coordinate covalent bond . Additionally, they can be modified to create chemosensors for metal ions, as demonstrated by the selective detection of Fe3+ ions through the enhancement of absorption peaks in the UV-Vis spectrum .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Propynyl)-1H-indole-2,3-dione are influenced by its molecular structure. The planarity of the indole-2,3-dione unit and the perpendicular orientation of the propynyl group contribute to the compound's solid-state properties, such as its ability to form a stable crystal structure with specific hydrogen bonding patterns and π–π interactions . These structural features are also likely to affect the compound's electronic properties, such as its HOMO–LUMO gap and molecular electrostatic potential, which are important for its reactivity and interaction with other molecules .

Scientific Research Applications

1. Medicinal Chemistry

  • Summary of the application : Isoindoline-1,3-dione derivatives, which include “1-(2-Propynyl)-1H-indole-2,3-dione”, constitute an important group of medicinal substances . They have been studied for their affinity for cyclooxygenase (COX), an enzyme that plays a key role in inflammation and pain.
  • Methods of application or experimental procedures : In the study, nine new 1H-isoindole-1,3 (2H)-dione derivatives and five potential pharmacophores were obtained in good yield (47.24–92.91%) . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .
  • Results or outcomes : The biological properties were determined in terms of their cyclooxygenase (COX) inhibitory activity. Three compounds showed greater inhibition of COX-2, three compounds inhibited COX-1 more strongly than the reference compound meloxicam .

2. Antibacterial Activity

  • Summary of the application : “1-(2-Propynyl)-1H-indole-2,3-dione” and similar compounds have been studied for their antibacterial activity .
  • Methods of application or experimental procedures : The compound was synthesized through N-alkylation of certain acids with 3-bromopropyne in dimethyl sulfoxide in the presence of potassium carbonate .
  • Results or outcomes : The resulting N-(2-propynyl) derivatives were tested for their antibacterial properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could be vast and would depend on its potential applications. It could be explored for pharmaceutical applications (if it exhibits biological activity), materials science (if it has unique physical/chemical properties), or synthetic chemistry (as a building block for more complex molecules) .

properties

IUPAC Name

1-prop-2-ynylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPLJCIKWDYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365569
Record name 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Propynyl)-1H-indole-2,3-dione

CAS RN

4290-87-3
Record name 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of isatin (200 mg, 1.36 mmol) in DMF (5 mL) was added cesium carbonate (487 mg, 1.5 mmol). The reaction was stirred at room temperature for 90 minutes. Propargyl bromide (243 uL, 1.63 mmol) was then added. The reaction was stirred overnight at room temperature, concentrated in vacuo, dissolved in EtOAc and washed with saturated NaHCO3(aq) (1×). The layers were separated and the aqueous layer was extracted with additional EtOAc (2×). The combined organic phases was dried over Na2SO4, filtered and concentrated in vacuo. Further purification of the residue was not necessary. The title compound was obtained as an orange solid (255 mg, quantitative yield). 1H NMR (400 MHz, CDCl3) δ 2.31 (t, J=2.54 Hz, 1H), 4.55 (d, J=2.54 Hz, 2H), 7.12-7.15 (m, 1H), 7.19 (dt, J=7.52, 0.78 Hz, 1H), 7.63-7.68 (m, 2H).
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200 mg
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487 mg
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5 mL
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243 μL
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Synthesis routes and methods II

Procedure details

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